molecular formula C10H13N5 B5072138 N-[3-(1H-imidazol-1-yl)propyl]-2-pyrimidinamine

N-[3-(1H-imidazol-1-yl)propyl]-2-pyrimidinamine

Cat. No.: B5072138
M. Wt: 203.24 g/mol
InChI Key: CKBAXSSPHJEQKE-UHFFFAOYSA-N
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Description

“N-[3-(1H-imidazol-1-yl)propyl]-2-pyrimidinamine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety possessing three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives have been extensively studied due to their broad range of chemical and biological properties . They are key components to functional molecules used in various applications .


Synthesis Analysis

The synthesis of imidazole derivatives involves condensation reactions of N-substituted piperidones with the appropriate imidazole propyl groups . These intermediates are then reduced to the corresponding targets . For instance, in a study, 4 new compounds containing an imidazole ring and Schiff base were synthesized from the condensation reaction of 3-(1H-imidazol-1-yl)propan-1-amine and various benzaldehydes .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole derivatives have been found to participate in a variety of chemical reactions. For instance, in the synthesis of novel 3,7-bicycl [3.3.1]bispidines, strong acid condensations of N-substituted piperidones with the appropriate imidazole propyl groups led to bispidinones . These intermediates were then reduced to the corresponding targets .

Future Directions

The future directions for “N-[3-(1H-imidazol-1-yl)propyl]-2-pyrimidinamine” and similar compounds could involve further exploration of their biological activities and potential applications in various fields. For instance, novel complexes of 3-[3-(1H-Imidazol-1-yl)propyl]-3,7-diaza-bispidines were found to protect and stimulate the growth of wheat seedlings , suggesting potential applications in agriculture.

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5/c1-3-12-10(13-4-1)14-5-2-7-15-8-6-11-9-15/h1,3-4,6,8-9H,2,5,7H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKBAXSSPHJEQKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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